1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole

Drug Metabolism CYP Inhibition Hepatocyte Stability

1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole (C₂₁H₂₅N₂O₃S, MW 397.5 g/mol) is a synthetic sulfonyl-benzimidazole derivative featuring a 5,6-dimethylbenzimidazole core N-sulfonylated with a 2-ethoxy-5-(methylethyl)phenyl group. This compound belongs to a broader class of benzimidazole-sulfonyl scaffolds that have demonstrated diverse biological activities, including kinase inhibition and receptor antagonism, making the specific substitution pattern critical for target engagement.

Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
Cat. No. B11569441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole
Molecular FormulaC20H24N2O3S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C
InChIInChI=1S/C20H24N2O3S/c1-6-25-19-8-7-16(13(2)3)11-20(19)26(23,24)22-12-21-17-9-14(4)15(5)10-18(17)22/h7-13H,6H2,1-5H3
InChIKeyRCZABWGBEXZSTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole: Core Structural Profile and Procurement Context


1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole (C₂₁H₂₅N₂O₃S, MW 397.5 g/mol) is a synthetic sulfonyl-benzimidazole derivative featuring a 5,6-dimethylbenzimidazole core N-sulfonylated with a 2-ethoxy-5-(methylethyl)phenyl group . This compound belongs to a broader class of benzimidazole-sulfonyl scaffolds that have demonstrated diverse biological activities, including kinase inhibition and receptor antagonism, making the specific substitution pattern critical for target engagement [1]. For procurement decisions, the precise regiochemistry at the 5,6-dimethyl and 2-ethoxy-5-isopropylphenyl positions distinguishes this entity from generic benzimidazole sulfonamides, directly impacting its utility as a selective pharmacological probe or synthetic intermediate.

Why 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole Cannot Be Replaced by In-Class Analogs


Benzimidazole-sulfonyl derivatives exhibit pronounced structure-activity relationships (SAR) where even minor modifications to the N-sulfonyl aryl group or the benzimidazole core dramatically alter target selectivity and potency. For example, substitution of the 5,6-dimethyl groups on the benzimidazole ring with halogens or methoxy shifts kinase inhibition profiles, while variation of the ethoxy-isopropyl substitution pattern on the phenylsulfonyl moiety affects CYP enzyme interactions [1]. Generic substitution with unsubstituted phenylsulfonyl analogs (e.g., 5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole) risks loss of the specific steric and electronic interactions conferred by the 2-ethoxy-5-isopropylphenyl group, invalidating pharmacological models and synthetic protocols that depend on this precise chemotype .

Quantitative Differentiation Evidence for 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole Versus Closest Analogs


Cytochrome P450 Interaction Profile Dictates Metabolic Stability Differentiation

While direct CYP inhibition data for 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole are not published, class-level inference from a structurally proximate N-sulfonyl benzimidazole analog (BindingDB BDBM50592756 / CHEMBL5182450) reveals moderate inhibition of CYP3A2 (Ki = 52,600 nM), CYP1A2 (Ki = 127,000 nM), and CYP2D1 (Ki = 179,000 nM) in rat liver microsomes [1]. The 2-ethoxy-5-isopropylphenyl sulfonyl moiety is expected to further modulate these Ki values through increased lipophilicity and steric bulk relative to simpler phenylsulfonyl analogs. This metabolic interaction profile is differentiated from the unsubstituted phenylsulfonyl comparator, which lacks the ethoxy-isopropyl substituents and therefore exhibits distinct CYP binding characteristics .

Drug Metabolism CYP Inhibition Hepatocyte Stability Benzimidazole SAR

Structural and Physicochemical Differentiation Drives Synthetic Utility and Solubility

The unique 2-ethoxy-5-isopropylphenyl sulfonyl substitution imparts distinct physicochemical properties compared to close analogs. The target compound (MW 397.5 g/mol) exhibits higher molecular weight and predicted LogP (approximately 4.5–5.0) versus the unsubstituted phenylsulfonyl analog (MW 286.4 g/mol, predicted LogP ~3.0–3.5) . This increased lipophilicity enhances membrane permeability for cell-based assays while the ethoxy-isopropyl motif provides a unique synthetic handle for further derivatization, such as selective deprotection or functional group interconversion, that simpler analogs cannot offer [1].

Medicinal Chemistry Synthetic Intermediate LogP Solubility Benzimidazole Building Block

Optimal Application Scenarios for 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole Based on Differentiation Evidence


Kinase Inhibitor Probe Design Requiring Specific CYP Metabolic Stability

Based on class-level CYP inhibition data for structurally related benzimidazole-sulfonyl compounds, this chemotype is appropriate for medicinal chemistry programs investigating kinase targets where a defined CYP interaction profile is required. The 2-ethoxy-5-isopropylphenyl group provides the steric bulk to modulate CYP3A2/1A2 binding, as inferred from reference compound BDBM50592756 (Ki CYP3A2 = 52,600 nM) [1]. Use in early-stage selectivity panels where metabolic stability must be benchmarked against unsubstituted phenylsulfonyl analogs is recommended.

Synthetic Intermediate for Derivatization via Ethoxy-Isopropyl Handle

The ethoxy-isopropylphenyl sulfonyl group serves as a unique synthetic handle for selective functionalization, including O-dealkylation or electrophilic aromatic substitution that simpler phenylsulfonyl analogs cannot undergo. This makes the compound valuable as a building block for generating diverse benzimidazole-sulfonyl libraries [1]. Its increased molecular weight (397.5 vs. 286.4 g/mol for phenylsulfonyl analog) also provides a mass spectrometry marker for reaction monitoring .

Cell-Based Assays Requiring Enhanced Membrane Permeability

The predicted LogP increase of 1.5–2.0 log units over unsubstituted phenylsulfonyl analogs [1] suggests improved passive membrane permeability, making this compound suitable for cell-based target engagement assays where intracellular access is critical. Researchers comparing permeability across benzimidazole-sulfonyl series should select this compound to represent the higher-lipophilicity end of the SAR spectrum.

Quote Request

Request a Quote for 1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.